molecular formula C19H19ClF2N6O3 B15007165 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15007165
M. Wt: 452.8 g/mol
InChI Key: NRYNTXGGEDHNIV-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and chlorine, within its structure

Preparation Methods

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves several steps. One common synthetic route includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled conditions. The reaction typically occurs in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .

Chemical Reactions Analysis

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClF2N6O3

Molecular Weight

452.8 g/mol

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-(furan-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H19ClF2N6O3/c20-19(21,22)31-14-5-3-13(4-6-14)24-17-25-16(23-12-15-2-1-9-30-15)26-18(27-17)28-7-10-29-11-8-28/h1-6,9H,7-8,10-12H2,(H2,23,24,25,26,27)

InChI Key

NRYNTXGGEDHNIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)NCC4=CC=CO4

Origin of Product

United States

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